molecular formula C12H26O5 B12648109 15-Methyl-2,5,8,11,14-pentaoxahexadecane CAS No. 63095-28-3

15-Methyl-2,5,8,11,14-pentaoxahexadecane

Katalognummer: B12648109
CAS-Nummer: 63095-28-3
Molekulargewicht: 250.33 g/mol
InChI-Schlüssel: ZZFNGRIOLQBARJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

15-Methyl-2,5,8,11,14-pentaoxahexadecane is an organic compound with the molecular formula C12H26O5. It is characterized by the presence of multiple ether linkages, which contribute to its unique chemical properties. This compound is also known for its high solubility in water and organic solvents, making it a versatile intermediate in various chemical processes .

Vorbereitungsmethoden

The synthesis of 15-Methyl-2,5,8,11,14-pentaoxahexadecane involves several steps. One common method is the epoxidation of carbonyl compounds, followed by ring-opening reactions to introduce the ether linkages . The reaction conditions typically require the use of strong bases and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Analyse Chemischer Reaktionen

15-Methyl-2,5,8,11,14-pentaoxahexadecane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

15-Methyl-2,5,8,11,14-pentaoxahexadecane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 15-Methyl-2,5,8,11,14-pentaoxahexadecane involves its interaction with various molecular targets. The ether linkages in the compound allow it to form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

15-Methyl-2,5,8,11,14-pentaoxahexadecane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of ether linkages and the presence of a methyl group, which influence its chemical behavior and applications.

Eigenschaften

CAS-Nummer

63095-28-3

Molekularformel

C12H26O5

Molekulargewicht

250.33 g/mol

IUPAC-Name

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propane

InChI

InChI=1S/C12H26O5/c1-12(2)17-11-10-16-9-8-15-7-6-14-5-4-13-3/h12H,4-11H2,1-3H3

InChI-Schlüssel

ZZFNGRIOLQBARJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OCCOCCOCCOCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.